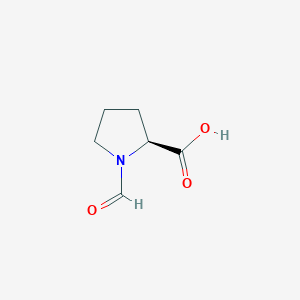

1-Formyl-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-formylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDRGOURKDLAOT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316150 | |

| Record name | 1-Formyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-83-4, 67985-73-3 | |

| Record name | 1-Formyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Formyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-formyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-formylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of 1-Formyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline (NFLP) is emerging as a molecule of interest in oncology research due to its targeted action on cancer cell metabolism. This technical guide provides an in-depth examination of the primary mechanism of action of NFLP: the competitive inhibition of Pyrroline-5-carboxylate reductase 1 (PYCR1). PYCR1 is a key enzyme in the proline biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation and adapt to metabolic stress. By inhibiting PYCR1, NFLP disrupts proline metabolism, leading to impaired cancer cell growth and survival. This document summarizes the available quantitative data on NFLP's efficacy, details relevant experimental protocols, and illustrates the implicated signaling pathways. While the primary focus is on its role as a PYCR1 inhibitor, this guide also briefly explores the potential, though currently unsubstantiated, interaction of this compound with Formyl Peptide Receptors (FPRs) in the context of cancer.

Core Mechanism of Action: Inhibition of Proline Biosynthesis via PYCR1

The principal anti-cancer activity of this compound stems from its function as a competitive inhibitor of Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][2] PYCR1 catalyzes the final step in the de novo synthesis of proline, a critical amino acid for cancer cells. Proline is not only a fundamental component of proteins, particularly collagen, but also plays a crucial role in cellular redox homeostasis, energy metabolism, and signaling pathways that support tumorigenesis.[3][4][5] Many cancers exhibit an addiction to proline and upregulate the expression of PYCR1 to meet their high metabolic demands.[1][2]

NFLP, as a proline analog, competes with the natural substrate of PYCR1, pyrroline-5-carboxylate (P5C), for binding to the enzyme's active site. This competitive inhibition blocks the conversion of P5C to proline, thereby depleting the intracellular pool of newly synthesized proline.[2] The inhibition of PYCR1 by NFLP has been shown to phenocopy the effects of PYCR1 gene knockdown in cancer cells, leading to a reduction in cell proliferation and the impairment of spheroidal growth in 3D culture models.[2]

Quantitative Data on PYCR1 Inhibition and Cellular Effects

The inhibitory potency of this compound against PYCR1 has been characterized, and its effects on cancer cells have been quantified in preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| Ki (Inhibition Constant) | 100 µM | Purified Human PYCR1 | [1][2] |

| Effect on Proline Metabolism | Inhibition of de novo proline biosynthesis | MCF10A H-RASV12 Breast Cancer Spheroids | [2] |

| Effect on Cell Growth | Impaired spheroidal growth | MCF10A H-RASV12 Breast Cancer Spheroids | [2] |

Further research is needed to establish a comprehensive profile of IC50 values for this compound across a diverse range of cancer cell lines.

Signaling Pathways and Cellular Processes Affected by PYCR1 Inhibition

The inhibition of PYCR1 by this compound initiates a cascade of downstream cellular effects that contribute to its anti-cancer activity.

Potential Interaction with Formyl Peptide Receptors (FPRs)

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that are primarily known for their role in the innate immune system, recognizing formylated peptides of bacterial and mitochondrial origin to mediate chemotaxis and inflammation.[6] There is growing evidence that FPRs, particularly FPR1, are also expressed on various cancer cells and can influence tumor progression, angiogenesis, and metastasis.[6][7]

Given that this compound contains a formyl group, a key structural feature for FPR ligands, it is plausible that it could interact with these receptors. However, current scientific literature has not yet established a direct link between this compound and the activation or inhibition of FPRs in cancer cells. The known agonists for FPRs are typically formylated peptides of at least three amino acids in length, and the affinity of a single formylated amino acid like this compound for these receptors is not well-characterized in the context of cancer.

Further research is required to determine if this compound can act as an agonist or antagonist of FPRs on cancer cells and what the downstream signaling consequences of such an interaction would be.

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the mechanism of action of this compound in cancer cells.

PYCR1 Inhibition Assay (Enzyme Kinetics)

Objective: To determine the inhibitory constant (Ki) of this compound against purified PYCR1.

Methodology:

-

Protein Expression and Purification: Human PYCR1 is expressed in a suitable system (e.g., E. coli) and purified using affinity chromatography.

-

Enzyme Activity Assay: The activity of PYCR1 is measured by monitoring the oxidation of NAD(P)H to NAD(P)+ at 340 nm.

-

Kinetic Measurements: Initial velocities are measured at varying concentrations of the substrate (P5C) in the presence of different fixed concentrations of this compound. The concentration of NAD(P)H is kept constant.

-

Data Analysis: The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

Viability/Proliferation Assessment:

-

MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.

-

Crystal Violet Assay: Stains total protein content to assess cell number.

-

BrdU Incorporation Assay: Measures DNA synthesis as a marker of proliferation.

-

Real-time Cell Analysis (e.g., xCELLigence): Monitors cell proliferation and viability in real-time.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

3D Spheroid Growth Assay

Objective: To evaluate the effect of this compound on the growth of cancer cells in a more physiologically relevant 3D model.

Methodology:

-

Spheroid Formation: Cancer cells are cultured in ultra-low attachment plates or using the hanging drop method to promote the formation of 3D spheroids.

-

Treatment: Spheroids are treated with this compound at various concentrations.

-

Growth Monitoring: The size and morphology of the spheroids are monitored over time using microscopy and image analysis software.

-

Endpoint Analysis: At the end of the treatment period, spheroids can be dissociated, and cell viability can be assessed using assays like CellTiter-Glo.

Metabolite Analysis (Mass Spectrometry)

Objective: To quantify the changes in intracellular proline levels and other related metabolites following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with this compound.

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify proline and its precursors.

-

Data Analysis: The levels of metabolites in treated cells are compared to those in untreated control cells.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapeutics that target the metabolic vulnerability of proline addiction in tumors. Its well-defined mechanism of action as a competitive inhibitor of PYCR1 provides a solid foundation for further investigation. Future research should focus on:

-

Expanding the quantitative analysis: Determining the IC50 values of this compound in a broad panel of cancer cell lines from different tissues of origin to identify the most sensitive cancer types.

-

Elucidating downstream signaling: Conducting detailed studies to map the specific signaling pathways that are modulated by PYCR1 inhibition with NFLP, including those related to apoptosis, cell cycle arrest, and redox stress.

-

Investigating the FPR interaction: Performing binding and functional assays to definitively determine whether this compound interacts with Formyl Peptide Receptors on cancer cells and the immunological consequences of such an interaction.

-

In vivo efficacy studies: Evaluating the anti-tumor efficacy and pharmacokinetic properties of this compound in preclinical animal models of cancer.

A comprehensive understanding of these aspects will be crucial for the translation of this compound from a research tool into a potential clinical candidate for cancer therapy.

References

- 1. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formyl peptide receptor 1 signaling strength orchestrates the switch from pro-inflammatory to pro-resolving responses: The way to exert its anti-angiogenic and tumor suppressor functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]

- 5. Proline metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of 1-Formyl-L-proline in the Regulation of Proline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline, a non-proteinogenic amino acid, is gaining recognition as a key modulator of proline metabolism. This technical guide provides a comprehensive overview of the synthesis, biological activity, and metabolic fate of this compound, with a particular focus on its role as a competitive inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical enzyme in the proline biosynthesis pathway. This document consolidates quantitative data on its inhibitory effects, details experimental protocols for its study, and visualizes its interactions within the broader context of cellular metabolism, offering a valuable resource for researchers in oncology, metabolic disorders, and drug development.

Introduction

Proline is a unique imino acid with multifaceted roles in protein structure, cellular stress responses, and energy metabolism[1]. The dysregulation of proline metabolism has been implicated in various diseases, including cancer, making the enzymes of this pathway attractive therapeutic targets[2][3]. This compound, also known as N-formyl-L-proline, has emerged as a specific inhibitor of PYCR1, the enzyme that catalyzes the final step in proline biosynthesis[4]. This guide delves into the technical details surrounding this compound, providing a foundational understanding for its application in research and drug discovery.

Physicochemical Properties of this compound

This compound is characterized by the addition of a formyl group to the nitrogen atom of the proline ring. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃ | [4] |

| Molecular Weight | 143.14 g/mol | [4] |

| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid | [4] |

| CAS Number | 67985-73-3 | [4] |

Role in Proline Metabolism: Inhibition of PYCR1

The primary characterized role of this compound in proline metabolism is its competitive inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)[5]. PYCR1 catalyzes the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to L-proline. By inhibiting this enzyme, this compound effectively blocks the final step of de novo proline synthesis from glutamate.

Quantitative Inhibition Data

Several studies have quantified the inhibitory potency of this compound against human PYCR1. The key kinetic parameters are summarized below.

| Parameter | Value | Conditions | Reference |

| Ki | 100 µM | Competitive inhibition with respect to P5C | [5] |

| IC50 | 490 µM | 50 µM NADH, 200 µM L-P5C |

Metabolic Consequences of PYCR1 Inhibition

Inhibition of PYCR1 by this compound has been shown to have significant effects on cancer cell metabolism and growth, particularly in tumors reliant on the proline biosynthesis pathway.

-

Increased Intracellular Proline: Treatment of breast cancer cells with this compound leads to an accumulation of intracellular proline[6]. This seemingly counterintuitive result suggests a complex regulation of proline homeostasis and may indicate a compensatory uptake from the extracellular environment or altered activity of other metabolic pathways.

-

Impaired Spheroidal Growth: In 3D culture models of breast cancer, this compound treatment significantly reduces the growth of spheroids, phenocopying the effect of PYCR1 knockdown[5][6].

-

Disruption of Glucose Metabolism: Knockdown of PYCR1 has been shown to reduce metabolic flux through glycolysis and the pentose phosphate pathway, suggesting that inhibition of this enzyme by this compound may have broader metabolic consequences beyond proline biosynthesis[4].

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the formylation of L-proline.

Materials:

-

L-proline

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark trap

Procedure:

-

A mixture of L-proline (1 g, 1 equivalent) and aqueous 85% formic acid (1.0-1.2 equivalents) in toluene is prepared.

-

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark trap for 4-9 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is evaporated to yield the crude N-formyl compound.

-

If necessary, the product can be purified by short column chromatography.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

PYCR1 Inhibition Assay

This protocol details a continuous, spectrophotometric assay to measure the inhibition of PYCR1 by this compound.

Materials:

-

Human PYCR1 enzyme

-

NADH

-

D,L-Pyrroline-5-carboxylate (P5C)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Varying concentrations of this compound

-

Fixed concentration of NADH (e.g., 175 µM)

-

Human PYCR1 enzyme

-

-

Initiate the reaction by adding varying concentrations of D,L-P5C (e.g., 0-2000 µM). Note that only the L-isomer is the substrate, so the effective concentration of L-P5C is half of the total D,L-P5C concentration.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the PYCR1 activity.

-

Calculate the initial velocity of the reaction for each concentration of substrate and inhibitor.

-

To determine the inhibition constant (Ki), the data can be globally fitted to a competitive inhibition model.

Quantification of this compound in Biological Samples

General Workflow:

-

Sample Preparation: Quench metabolism in cell cultures with ice-cold methanol and scrape cells into the quenching solution. For tissues, snap-freeze in liquid nitrogen and pulverize.

-

Extraction: Extract metabolites using a suitable solvent system, such as methanol.

-

LC Separation: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) for separation of the polar metabolite, this compound.

-

MS Detection: Employ a high-resolution, accurate-mass mass spectrometer for detection and quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide high sensitivity and specificity. The specific precursor-to-product ion transition for this compound would need to be determined empirically.

-

Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is its direct inhibition of PYCR1, which is a central node in proline metabolism. The downstream effects on other signaling pathways are likely indirect consequences of this inhibition.

Metabolic Fate of this compound

The precise metabolic fate of this compound in mammalian cells is not well-documented. However, studies on the degradation of N-formylated peptides and amino acids provide some potential insights. In the gut, enzymes such as f-Met aminopeptidase and f-Met deformylase are involved in the breakdown of N-formylmethionine[7]. It is plausible that similar deformylases or amidohydrolases could act on this compound to release L-proline and formate. Further research is required to elucidate the specific enzymes and pathways involved in its catabolism.

Discussion and Future Directions

This compound represents a valuable tool for probing the function of PYCR1 and the role of proline metabolism in disease. Its specificity as a competitive inhibitor allows for the targeted investigation of this pathway. The observed effects on cancer cell proliferation highlight the therapeutic potential of targeting PYCR1.

Future research should focus on several key areas:

-

Detailed Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent.

-

Elucidation of Degradation Pathways: Identifying the specific enzymes responsible for the catabolism of this compound will provide a more complete picture of its metabolic fate.

-

Broader Metabolic Impact: Comprehensive metabolic flux analysis is needed to understand the full impact of PYCR1 inhibition by this compound on interconnected pathways, such as the TCA cycle and glutamine metabolism.

-

In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in preclinical in vivo models of cancer and other metabolic diseases needs to be established.

-

Exploration of Other Potential Targets: While PYCR1 is the primary known target, the possibility of off-target effects should be investigated.

Conclusion

This compound is a potent and specific inhibitor of PYCR1, offering a powerful tool for dissecting the role of proline biosynthesis in health and disease. This technical guide provides a consolidated resource of current knowledge, including quantitative data and experimental protocols, to facilitate further research into this promising molecule and its therapeutic potential. As our understanding of the intricate network of cellular metabolism continues to grow, the study of specific inhibitors like this compound will be instrumental in developing novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

Discovery of 1-Formyl-L-proline as a Potent PYCR1 Inhibitor: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The metabolic reprogramming of cancer cells is a key hallmark of malignancy, presenting novel therapeutic targets. Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a critical enzyme in the final step of proline biosynthesis, is frequently overexpressed in various cancers and is integral to supporting tumor growth, redox homeostasis, and metastasis. This has positioned PYCR1 as a compelling target for anticancer drug development. This technical guide details the discovery and characterization of 1-Formyl-L-proline (NFLP) as a validated inhibitor of PYCR1. We present quantitative data on its inhibitory efficacy, provide detailed experimental protocols for its synthesis and evaluation, and illustrate key biological pathways and experimental workflows through structured diagrams. NFLP serves as the first validated chemical probe for PYCR1, paving the way for the development of more potent and specific inhibitors for cancer therapy.

Introduction to PYCR1 and Proline Metabolism in Cancer

Proline metabolism plays a central role in the metabolic shifts that occur in cancer cells.[1] The synthesis of the non-essential amino acid L-proline is crucial for protein production, collagen synthesis for the extracellular matrix, and cellular signaling.[2][3] The final step in proline biosynthesis is catalyzed by Pyrroline-5-Carboxylate Reductase (PYCR), which reduces Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][4]

Of the three human PYCR isoforms, PYCR1 is most consistently upregulated across a wide range of cancers, including liver, breast, lung, and bladder cancer.[5][6][7] High PYCR1 expression is often associated with tumor aggressiveness and poor patient outcomes.[8][9] Mechanistically, PYCR1 supports cancer cell proliferation and survival, particularly in the oxygen-limiting conditions of the tumor microenvironment.[8][10] By catalyzing the NADH-dependent reduction of P5C to proline, PYCR1 helps maintain the intracellular NAD+/NADH ratio, thereby sustaining TCA cycle activity and redox equilibrium.[5][10] Given its pivotal role, the inhibition of PYCR1 has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and growth.[1][4][7][11]

The Discovery of this compound (NFLP) as a PYCR1 Inhibitor

The identification of this compound (NFLP) as a PYCR1 inhibitor was the result of a targeted, small-scale screening campaign focused on proline analogs.[12][13] Recognizing the need for validated chemical probes to study PYCR1 function, researchers employed a structure-first approach.[4][9] The primary screening assay was X-ray crystallography, used to directly visualize the binding of commercially available proline-like compounds to the human PYCR1 active site.[12][13] This was followed by enzyme kinetics assays to validate the inhibitory activity of the crystallographic hits.[13]

From a screen of 27 compounds, five inhibitors were identified, with NFLP emerging as the most potent.[12][13] This discovery provided the first validated chemical probe for PYCR1, enabling further investigation into its role in cancer biology and serving as a foundational scaffold for future drug discovery efforts.[4][14]

Quantitative Analysis of PYCR1 Inhibition

Enzyme kinetic assays were performed to quantify the inhibitory potency of NFLP and other identified proline analogs against human PYCR1. The inhibition constants (Ki) were determined by fitting the data to a competitive inhibition model.

| Compound | Abbreviation | Inhibition Constant (Ki) |

| This compound | NFLP | 100 µM [4][7][12][13][14][15] |

| L-thiazolidine-2-carboxylate | L-T2C | 240 µM |

| L-thiazolidine-4-carboxylate | L-T4C | 1.1 mM |

| cyclopentanecarboxylate | CPC | 1.2 mM |

| L-tetrahydro-2-furoic acid | THFA | 2.0 mM[12] |

Table 1: Inhibitory potency of NFLP and other proline analogs against PYCR1. Data derived from enzyme kinetic studies.

The addition of a formyl group to the L-proline structure resulted in a 17-fold increase in affinity compared to L-proline itself, a significant enhancement in binding energy attributed to additional hydrogen bonds formed with the enzyme.[12]

Mechanism of Action of NFLP

The mechanism of PYCR1 inhibition by NFLP was elucidated through a combination of enzyme kinetics and X-ray crystallography.

Competitive Inhibition: Kinetic analysis revealed that NFLP acts as a competitive inhibitor with respect to the P5C substrate.[4][12][15] This indicates that NFLP directly binds to the P5C active site, preventing the substrate from binding and being converted to proline.

Structural Basis of Inhibition: The co-crystal structure of PYCR1 complexed with NFLP provided detailed insights into its binding mode.[4][15] NFLP occupies the same binding site as the substrate P5C.[12] Uniquely, the binding of NFLP induces conformational changes in the active site that are not observed with other proline analogs.[4][12] Specifically, an α-helix in the active site shifts by approximately 1 Å to accommodate the steric bulk of the formyl group.[12][14] This rearrangement allows for the formation of additional, unique hydrogen bonds between the inhibitor's formyl group and the enzyme, explaining its enhanced potency.[4][12]

Detailed Experimental Methodologies

This section provides an overview of the key experimental protocols used in the discovery and characterization of NFLP.

Synthesis of this compound

A straightforward chemical synthesis method is used to produce NFLP.[16]

-

Dissolution: L-proline is dissolved in formic acid.

-

Acylation: The solution is cooled, and acetic anhydride is added to the formic acid mixture.

-

Reaction: The mixture is allowed to react at room temperature overnight, allowing for the formylation of the proline's secondary amine.

-

Purification: The final product, this compound, is purified from the reaction mixture using flash chromatography.[16]

PYCR1 Enzyme Kinetics Assay

The inhibitory activity of compounds was measured using a steady-state kinetic assay.[15][17]

-

Reaction Mixture: Assays are conducted in a buffer solution containing 50 mM Tris (pH 7.5) and 1 mM EDTA.[17]

-

Enzyme and Cofactor: Recombinant human PYCR1 enzyme is added to the mixture. The cofactor NADH is held at a fixed, saturating concentration (e.g., 175 µM).[15][17]

-

Substrate and Inhibitor: The reaction is initiated by adding the substrate, D,L-P5C, at varying concentrations (e.g., 0-2000 µM).[17] For inhibition studies, varying concentrations of the inhibitor (NFLP) are included in the reaction mixture.

-

Data Acquisition: The rate of the reaction is monitored by measuring the decrease in NADH absorbance at 340 nm, which corresponds to the formation of NAD+.

-

Data Analysis: The initial velocity data are plotted against substrate concentration and globally fitted to a competitive inhibition model to determine the Ki value.[17]

X-ray Crystallography for Structural Analysis

Crystallography was used as the primary screening tool and for detailed binding mode analysis.[13]

-

Protein Crystallization: Purified human PYCR1 is crystallized, typically using vapor diffusion methods.

-

Soaking or Co-crystallization: The PYCR1 crystals are soaked in a solution containing the proline analog inhibitor (e.g., NFLP).

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.

-

Structure Determination: The diffraction data are processed to generate an electron density map. The molecular model of the PYCR1-inhibitor complex is then built into this map and refined.[18]

-

Analysis: The final structure reveals the precise atomic interactions between the inhibitor and the enzyme's active site.

Cellular Spheroid Growth Assay

To assess the effect of PYCR1 inhibition in a biologically relevant context, 3D spheroid culture models are used.[4][13]

-

Cell Culture: Cancer cell lines known to be dependent on proline synthesis, such as MCF10A H-RASV12 breast cancer cells, are cultured.[4][13]

-

Spheroid Formation: Cells are seeded in ultra-low attachment plates to promote self-aggregation and the formation of 3D spheroids.

-

Treatment: Spheroids are treated with varying concentrations of NFLP or a vehicle control.

-

Monitoring Growth: Spheroid size and growth are monitored over several days using microscopy and image analysis software.

-

Endpoint Analysis: The effect of the inhibitor is quantified by comparing the size and viability of treated spheroids to the control group. This assay demonstrated that NFLP could impair spheroidal growth, mimicking the effect of genetically knocking down PYCR1.[4][12][13]

Visualizing Key Pathways and Workflows

Proline Biosynthesis Pathway

The synthesis of proline from glutamate involves two key enzymatic steps, culminating in the PYCR1-catalyzed reaction. This pathway is a critical component of cancer cell metabolism.[5][19]

Inhibitor Discovery Workflow

The discovery of NFLP followed a logical and efficient workflow, prioritizing structural validation before extensive kinetic characterization.[12][13]

Conclusion and Future Outlook

The discovery of this compound as a competitive inhibitor of PYCR1 represents a significant milestone in targeting cancer metabolism.[4][14] Through a structure-guided screening approach, NFLP was identified and validated, demonstrating a clear mechanism of action and efficacy in cellular models.[4][13] As the first validated chemical probe for PYCR1, NFLP is an invaluable tool for researchers to further dissect the roles of proline metabolism in both normal physiology and disease.[12][14] While its potency is moderate (Ki = 100 µM), the detailed structural and functional data available for NFLP provide a robust foundation for fragment-to-lead optimization and the rational design of next-generation PYCR1 inhibitors with improved therapeutic potential. Future efforts will likely focus on leveraging these insights to develop more potent, selective, and drug-like compounds capable of clinical translation.

References

- 1. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic pathway analyses identify proline biosynthesis pathway as a promoter of liver tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]

- 11. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]

- 12. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. in-crystallo-screening-for-proline-analog-inhibitors-of-the-proline-cycle-enzyme-pycr1 - Ask this paper | Bohrium [bohrium.com]

- 14. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 (Journal Article) | OSTI.GOV [osti.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buy this compound | 67985-73-3 [smolecule.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Chemical properties and structure of N-formyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-formyl-L-proline is a derivative of the amino acid L-proline, characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring. This modification imparts unique chemical and biological properties, making it a molecule of significant interest in biochemical research and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of N-formyl-L-proline, with a focus on its role as a metabolic inhibitor and its implications in cancer biology and immunology.

Chemical Properties and Structure

N-formyl-L-proline is a white to off-white powder or crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₉NO₃ | [1][2][3] |

| Molecular Weight | 143.14 g/mol | [2][4] |

| CAS Number | 13200-83-4 | [2][3] |

| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid | [2][4] |

| Appearance | White to off-white powder or crystalline powder | [1][2] |

| Melting Point | Not available (N/A) | [5] |

| Boiling Point | 375ºC at 760 mmHg (Computed) | [5] |

| Density | 1.451 g/cm³ (Computed) | [5] |

| Solubility | Soluble in water. | [6] (for L-proline) |

| Specific Optical Rotation | -115° to -130° (c=0.8 in EtOH at 20°C, 589 nm) | [1] |

Structure:

The structure of N-formyl-L-proline consists of a five-membered pyrrolidine ring characteristic of proline, with a carboxylic acid group at the C-2 position and a formyl group (CHO) attached to the nitrogen atom (N-1). The stereochemistry at the alpha-carbon is that of the naturally occurring L-amino acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of N-formyl-L-proline is expected to show characteristic signals for the formyl proton, the alpha-proton, and the protons of the pyrrolidine ring. Due to the restricted rotation around the N-formyl bond, cis and trans isomers may be observed, leading to a duplication of some signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid, the formyl carbonyl carbon, the alpha-carbon, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of N-formyl-L-proline will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the C=O stretch of the amide (formyl group), and the C-N stretch of the pyrrolidine ring. Analysis is typically performed using a KBr pellet.

Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of N-formyl-L-proline. The fragmentation of proline-containing peptides is known to be influenced by the presence of the proline residue, often leading to cleavage N-terminal to the proline.[7]

Experimental Protocols

Synthesis of N-formyl-L-proline:

A general method for the N-formylation of amino acids involves the reaction of the amino acid with a formylating agent. A common laboratory-scale synthesis can be adapted from standard organic chemistry procedures.

General Protocol for N-formylation of L-proline:

-

Reaction Setup: Dissolve L-proline in formic acid.

-

Acylation: Add acetic anhydride dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/ether mixture.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Biological Activity and Signaling Pathways

N-formyl-L-proline has emerged as a significant molecule in cancer research due to its inhibitory effect on proline metabolism.

Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

N-formyl-L-proline is a validated inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway.[8] PYCR1 catalyzes the final step in proline synthesis, the reduction of pyrroline-5-carboxylate (P5C) to proline. In many cancers, PYCR1 is overexpressed and plays a crucial role in supporting tumor growth, proliferation, and survival, particularly under hypoxic conditions.[8] By inhibiting PYCR1, N-formyl-L-proline disrupts proline metabolism in cancer cells, leading to reduced proliferation and impaired tumor spheroid growth.

Downstream Signaling of PYCR1 Inhibition

The inhibition of PYCR1 by N-formyl-L-proline has significant downstream effects on multiple signaling pathways that are critical for cancer cell survival and proliferation. The upregulation of PYCR1 in cancer has been linked to the activation of several key oncogenic pathways:

-

PI3K/AKT/mTOR Pathway: PYCR1 has been shown to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9][10] Inhibition of PYCR1 can, therefore, lead to the downregulation of this pathway.

-

MAPK/ERK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival, is also influenced by PYCR1 activity.[5][11]

-

JAK-STAT3 Pathway: PYCR1 has been implicated in the activation of the JAK-STAT3 pathway, which plays a critical role in tumor progression and metastasis.[12]

The mechanism by which PYCR1 influences these pathways is complex and can involve direct protein-protein interactions and metabolic reprogramming. For instance, PYCR1 can regulate the expression of Insulin Receptor Substrate 1 (IRS1) through histone lactylation, which in turn activates the PI3K/AKT and MAPK/ERK pathways.[11]

Role in Chemotaxis

N-formyl peptides, including N-formyl-L-proline, are known to be potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. This chemotactic activity is mediated through a class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[13][14] The binding of N-formyl peptides to FPRs on the surface of immune cells triggers a signaling cascade that leads to directed cell migration towards the source of the chemoattractant, which is often a site of bacterial infection or tissue damage.

The signaling pathway initiated by FPR activation involves:

-

G-protein Activation: Ligand binding to FPRs leads to the activation of heterotrimeric G-proteins.

-

Downstream Effectors: The activated G-protein subunits modulate the activity of various downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

-

Second Messengers: This leads to the generation of second messengers such as inositol trisphosphate (IP₃), diacylglycerol (DAG), and phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

-

Cellular Response: These signaling events ultimately result in cytoskeletal rearrangements, leading to cell polarization and directed migration (chemotaxis).

Conclusion

N-formyl-L-proline is a multifaceted molecule with significant implications for both basic research and therapeutic development. Its role as an inhibitor of PYCR1 highlights the potential of targeting proline metabolism in cancer therapy. Furthermore, its activity as a chemoattractant underscores its relevance in immunology and inflammatory processes. This technical guide provides a foundational understanding of N-formyl-L-proline, serving as a valuable resource for researchers and professionals in the fields of chemistry, biology, and medicine. Further investigation into its precise mechanisms of action and the development of more detailed experimental protocols will undoubtedly expand its utility in scientific discovery.

References

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Formyl-L-proline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. N-Formyl-L-proline, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. N-Formyl-L-proline, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. L-Proline, 1-formyl- | CAS#:13200-83-4 | Chemsrc [chemsrc.com]

- 6. N-FORMYL-L-PROLINE [chemicalbook.com]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

1-Formyl-L-proline: A Non-Proteinogenic Amino Acid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-L-proline is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of oncology and drug discovery. As a structural analog of L-proline, it acts as a competitive inhibitor of pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in the proline biosynthesis pathway. Upregulation of PYCR1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its synthesis, biochemical properties, and its role as a PYCR1 inhibitor. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

Non-proteinogenic amino acids, which are not incorporated into proteins during translation, represent a vast and largely untapped resource for biomedical research and drug development.[1] These unique molecules can serve as probes to elucidate biological pathways, as building blocks for novel peptides, or as therapeutic agents themselves. This compound, a derivative of the proteinogenic amino acid L-proline, has emerged as a noteworthy example due to its specific inhibitory action on a key metabolic enzyme implicated in cancer.

This guide will delve into the technical details of this compound, providing researchers with the necessary information to synthesize, characterize, and utilize this compound in their studies.

Physicochemical and Biochemical Properties

This compound is characterized by the addition of a formyl group to the nitrogen atom of the L-proline ring. This modification is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO₃ | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| IUPAC Name | (2S)-1-formylpyrrolidine-2-carboxylic acid | |

| Biological Target | Pyrroline-5-carboxylate reductase 1 (PYCR1) | [3][4] |

| Inhibition Constant (Ki) | 100 µM (competitive with P5C) | [3][4] |

| IC50 | 490 µM | [3] |

Mechanism of Action: Inhibition of Proline Biosynthesis

This compound exerts its biological effects through the competitive inhibition of PYCR1. This enzyme catalyzes the final step in the proline biosynthesis pathway, the reduction of pyrroline-5-carboxylate (P5C) to L-proline. In many cancer cells, this pathway is upregulated to meet the high demand for proline, which is essential for protein synthesis, redox balance, and cell proliferation.[3][4][5] By blocking PYCR1, this compound disrupts proline metabolism, leading to a decrease in cancer cell proliferation and survival, particularly under hypoxic conditions.[3][4][5]

Proline Biosynthesis Pathway

References

- 1. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. scispace.com [scispace.com]

The In Vitro Biological Activity of 1-Formyl-L-proline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formyl-L-proline, also known as N-formyl-L-proline (NFLP), is a synthetic, non-proteinogenic amino acid analogue that has garnered significant interest within the scientific community for its specific biological activity. This technical guide provides an in-depth overview of the in vitro biological functions of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized to elucidate its effects. The primary focus of this document is on the role of this compound as a targeted inhibitor of proline metabolism, a pathway increasingly recognized for its critical role in cancer biology.

Core Mechanism of Action: Inhibition of PYCR1

The principal biological activity of this compound identified in vitro is its role as a competitive inhibitor of Pyrroline-5-carboxylate reductase 1 (PYCR1).[1][2][3] PYCR1 is a critical enzyme in the proline biosynthesis pathway, catalyzing the final step where Δ1-pyrroline-5-carboxylate (P5C) is reduced to L-proline.[1][3] This pathway is often upregulated in various cancer types, where it supports tumor growth, proliferation, and survival, particularly under hypoxic conditions.[4][5]

By acting as a competitive inhibitor with respect to the P5C substrate, this compound binds to the active site of PYCR1, thereby blocking the production of proline.[1][2] Crystallographic studies have revealed that the binding of this compound to the PYCR1 active site induces conformational changes, including the translation of an α-helix, which facilitates additional hydrogen bonding with the enzyme.[1][3] This targeted inhibition of PYCR1 disrupts the proline biosynthesis pathway, leading to a reduction in intracellular proline levels.

Quantitative Analysis of In Vitro Activity

The inhibitory potency of this compound against human PYCR1 has been quantified through enzymatic assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/System | Reference |

| Competitive Inhibition Constant (Ki) | 100 µM | Recombinant Human PYCR1 | [1][2] |

| Half-maximal Inhibitory Concentration (IC50) | 490 µM | Recombinant Human PYCR1 | [2] |

Experimental Protocols

PYCR1 Inhibition Assay (Kinetic Analysis)

A detailed experimental protocol for determining the inhibitory activity of this compound against PYCR1 can be outlined as follows, based on methodologies described in the literature.[6]

Objective: To determine the kinetic parameters of PYCR1 inhibition by this compound.

Materials:

-

Recombinant human PYCR1 enzyme

-

This compound (NFLP)

-

D,L-Pyrroline-5-carboxylate (P5C) substrate

-

β-Nicotinamide adenine dinucleotide (NADH) cofactor

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of dilutions of this compound to be tested.

-

In a 96-well plate, set up reaction mixtures containing the assay buffer, a fixed concentration of NADH (e.g., 175 µM), and varying concentrations of the P5C substrate (e.g., 0-2000 µM).

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Initiate the enzymatic reaction by adding a fixed concentration of the recombinant PYCR1 enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity (µM of NAD+ formed per second) from the linear portion of the absorbance curve.

-

Plot the initial velocity as a function of the P5C substrate concentration for each inhibitor concentration.

-

Fit the data globally to a competitive inhibition model using appropriate software to determine the Ki value. For IC50 determination, the assay is performed with a fixed concentration of P5C and varying concentrations of the inhibitor.

Signaling Pathways and Cellular Effects

The inhibition of PYCR1 by this compound has significant downstream effects on cellular signaling and function, particularly in cancer cells that are dependent on proline biosynthesis.

Proline Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the proline biosynthesis pathway from glutamate and the point of inhibition by this compound.

Experimental Workflow for Assessing Cellular Effects

The cellular consequences of PYCR1 inhibition by this compound can be investigated using an experimental workflow that assesses cell proliferation and metabolic changes.

The in vitro effects of this compound have been demonstrated to phenocopy the genetic knockdown of PYCR1.[3] In breast cancer cell lines (MCF10A H-RASV12), treatment with this compound resulted in the inhibition of de novo proline biosynthesis and a significant impairment of spheroidal growth.[3][7] This highlights the dependence of these cancer cells on the proline biosynthesis pathway for proliferation and survival, and underscores the potential of this compound as a chemical probe to study this dependency.

Conclusion

This compound is a valuable research tool for investigating the role of proline metabolism in health and disease. Its specific and well-characterized inhibitory activity against PYCR1 provides a means to probe the functional consequences of disrupting proline biosynthesis in vitro. The quantitative data and experimental protocols outlined in this guide serve as a comprehensive resource for researchers and drug development professionals interested in targeting this metabolic pathway. Further studies are warranted to explore the full therapeutic potential of PYCR1 inhibitors based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in Tumor Progression: A Technical Guide

Introduction

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a critical mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1] As one of three PYCR isoforms in humans, PYCR1 is integral to cellular metabolism, not only for protein synthesis but also for maintaining redox homeostasis and responding to cellular stress.[2][3] Emerging evidence has strongly implicated PYCR1 in the pathogenesis of various malignancies. It is one of the most consistently overexpressed metabolic enzymes across numerous cancer types, and its elevated expression frequently correlates with advanced tumor stages, therapy resistance, and poor patient prognosis.[4][5][6] This guide provides an in-depth examination of the multifaceted role of PYCR1 in tumor progression, detailing its impact on cancer cell metabolism, key signaling pathways, and its potential as a therapeutic target.

PYCR1 and Proline Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming to sustain their high proliferation rates and survive under stressful conditions within the tumor microenvironment.[7] Proline metabolism, driven by PYCR1, is a key component of this reprogramming.[5] PYCR1 converts glutamate-derived P5C into proline. This process is not merely for amino acid production; it plays a pivotal role in regenerating NAD+ from NADH, which is crucial for maintaining the intracellular redox balance (NADH/NAD+ ratio) and supporting other metabolic pathways like the TCA cycle and pentose phosphate pathway, especially under hypoxic conditions.[2][8][9] The proline produced can be used for collagen synthesis, contributing to the extracellular matrix (ECM) remodeling that facilitates tumor invasion and metastasis.[2][10]

// Nodes Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; GSA [label="Glutamate-γ-semialdehyde\n(GSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; P5C [label="Pyrroline-5-carboxylate\n(P5C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proline [label="Proline", fillcolor="#FBBC05", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#F1F3F4", fontcolor="#202124"]; ECM [label="ECM Synthesis\n(e.g., Collagen)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for co-factor labeling nadph_in [shape=plaintext, label="NADPH"]; nadp_out [shape=plaintext, label="NADP+"]; nadh_in [shape=plaintext, label="NADH"]; nad_out [shape=plaintext, label="NAD+"];

// Edges Glutamate -> GSA [label="ALDH18A1", color="#34A853"]; GSA -> P5C [label="Spontaneous\ncyclization", style=dashed, color="#5F6368"]; P5C -> Proline [label="PYCR1", color="#EA4335", penwidth=2]; Proline -> ECM [color="#4285F4"]; nad_out -> TCA [label="Supports", style=dashed, color="#5F6368"];

// Co-factor edges nadph_in -> Glutamate:e [arrowhead=none, style=dashed, color="#5F6368"]; Glutamate:e -> nadp_out [style=dashed, color="#5F6368"];

nadh_in -> P5C:e [arrowhead=none, style=dashed, color="#5F6368"]; P5C:e -> nad_out [style=dashed, color="#5F6368"];

// Rank alignment {rank=same; Glutamate; nadph_in; nadp_out} {rank=same; P5C; nadh_in; nad_out} }

Caption: Proline biosynthesis pathway highlighting the central role of PYCR1.

Core Functions of PYCR1 in Tumorigenesis

PYCR1 promotes cancer progression through several key mechanisms, including enhancing cell proliferation, inhibiting apoptosis, and promoting metastasis.

Proliferation and Cell Cycle Progression

Upregulation of PYCR1 is consistently linked to increased cancer cell proliferation.[5] Mechanistically, PYCR1 has been shown to upregulate key cell cycle proteins such as Cyclin D1 and cyclin-dependent kinases (CDK1, CDK4), which accelerates the transition from the G1 to the S phase of the cell cycle.[2][11] Knockdown of PYCR1 impairs cancer cell proliferation and leads to G1 phase arrest.[5][11] In hypoxic conditions, PYCR1 activity is crucial for maintaining TCA cycle activity, thereby permitting the continued synthesis of anabolic precursors required for proliferation.[8]

Inhibition of Apoptosis and Autophagy

A critical role of PYCR1 in tumorigenesis is its ability to suppress programmed cell death.[2] It inhibits apoptosis by modulating the expression of the Bcl-2 family of proteins, leading to decreased levels of pro-apoptotic proteins like Bax and Caspase-3 and increased levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl.[5][11] Silencing PYCR1 expression results in an increased percentage of apoptotic cells.[5][12][13] Furthermore, PYCR1 has been shown to restrain autophagy in liver and colorectal cancer cells, another mechanism by which it supports cancer cell survival.[9][14]

Invasion, Metastasis, and Epithelial-Mesenchymal Transition (EMT)

PYCR1 expression is significantly associated with cancer invasion and metastasis.[5][15] It promotes these processes by activating signaling pathways that induce EMT, a cellular program that gives cancer cells migratory and invasive properties. For example, PYCR1 knockdown has been shown to upregulate the epithelial marker E-cadherin while downregulating the mesenchymal marker Snail, effectively suppressing tumor invasion.[2][16]

Quantitative Data on PYCR1 Expression and Clinical Significance

A meta-analysis of 728 patients across several cancer types (including lung, stomach, pancreatic, hepatocellular, and renal cell carcinoma) quantified the association between PYCR1 expression and clinical parameters. The results underscore its role as a prognostic marker.[5][15]

| Clinical Parameter | Comparison Group | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance | Source |

| Clinical Stage | Stage III-IV vs. Stage I-II | 1.67 | 1.03–2.71 | Significant | [5][15] |

| Lymph Node Metastasis | Metastasis vs. Non-Metastasis | 1.57 | 1.06–2.33 | Significant | [5][15] |

| Distant Metastasis | Metastasis vs. Non-Metastasis | 3.46 | 1.64–7.29 | Significant | [5][15] |

| Tumor Size | Larger vs. Smaller | 1.50 | 0.89–2.53 | Not Significant | [15] |

| Differentiation | Poor vs. Well | 0.82 | 0.54–1.24 | Not Significant | [15] |

These data demonstrate that high PYCR1 expression is strongly correlated with more advanced and metastatic disease, highlighting its clinical relevance and potential as a biomarker for poor prognosis.[5][6]

PYCR1-Related Signaling Pathways

PYCR1 function is intricately linked with several major oncogenic signaling pathways. It can act as both an upstream regulator and a downstream effector in these networks.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PYCR1 has been shown to activate this pathway in multiple cancers, including bladder, gastric, and renal cell carcinoma.[2] PYCR1 upregulation leads to increased phosphorylation of PI3K and AKT, which in turn can activate downstream effectors like mTOR and the Wnt/β-catenin signaling axis, driving tumor growth and invasion.[2][16] Conversely, inhibition of PI3K can reduce PYCR1 expression, suggesting a potential feedback loop.[17]

// Nodes PYCR1 [label="PYCR1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin", fillcolor="#F1F3F4", fontcolor="#202124"]; Prolif [label="Proliferation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AntiApoptosis [label="Anti-Apoptosis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PYCR1 -> EGFR [label="Interacts with", dir=both, color="#4285F4"]; EGFR -> PI3K [color="#4285F4"]; PI3K -> AKT [label="Activates", color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; AKT -> Wnt [color="#4285F4"];

{PYCR1, AKT} -> Prolif [color="#4285F4"]; {PYCR1, Wnt} -> Invasion [color="#4285F4"]; PYCR1 -> AntiApoptosis [color="#4285F4"]; }

Caption: PYCR1 activates the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.

JAK/STAT3 Pathway

In lung cancer, PYCR1 has been shown to activate the JAK/STAT3 signaling pathway.[2][18] This leads to the phosphorylation of STAT3, a transcription factor that, once activated, moves to the nucleus to regulate the expression of genes involved in proliferation, migration, and invasion.[2][5] This pathway highlights a direct link between PYCR1's metabolic function and the transcriptional regulation of oncogenic programs.

// Nodes PYCR1 [label="PYCR1", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; GeneExp [label="Gene Expression\n(Proliferation, Invasion)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges PYCR1 -> JAK [label="Activates", color="#4285F4"]; JAK -> STAT3 [label="Phosphorylates", color="#4285F4"]; STAT3 -> pSTAT3 [style=invis]; pSTAT3 -> Nucleus [label="Translocates to", color="#4285F4"]; Nucleus -> GeneExp [color="#4285F4"]; }

Caption: PYCR1-mediated activation of the JAK/STAT3 signaling pathway in lung cancer.

Experimental Protocols for Investigating PYCR1

Studying the function of PYCR1 in cancer involves a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

PYCR1 Knockdown using siRNA

This method is used to transiently reduce the expression of PYCR1 to study its functional consequences.

-

Cell Culture: Plate cancer cells (e.g., HCT116, HepG2, A549) in 6-well plates and grow to 50-70% confluency in appropriate media.

-

Transfection: Prepare a transfection mix containing a PYCR1-specific small interfering RNA (siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media, according to the manufacturer's instructions. A non-targeting scrambled siRNA is used as a negative control.

-

Incubation: Add the transfection complex to the cells and incubate for 24-72 hours.

-

Validation: Harvest cells to validate knockdown efficiency via qRT-PCR (to measure mRNA levels) and Western blotting (to measure protein levels).

-

Functional Assays: Use the PYCR1-depleted cells for downstream functional assays (proliferation, apoptosis, etc.).[5]

Cell Proliferation Assay (e.g., CCK-8 or MTT)

These colorimetric assays measure cell viability and proliferation rate.

-

Cell Seeding: Seed cells with PYCR1 knockdown (and control cells) into a 96-well plate at a density of 2,000-5,000 cells/well.

-

Incubation: Culture the cells for 24, 48, 72, and 96 hours.

-

Reagent Addition: At each time point, add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells.

-

Cell Preparation: Harvest cells (e.g., 48 hours post-transfection) and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5][12]

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells.

-

Chamber Preparation: Use Transwell chambers with an 8 µm pore size membrane, pre-coated with Matrigel to simulate the basement membrane.

-

Cell Seeding: Seed PYCR1-knockdown and control cells into the upper chamber in serum-free media. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow cells to invade through the Matrigel and membrane.

-

Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the stained cells under a microscope.[16][19]

// Edges from validation to assays Validation -> Prolif [label="Assess", color="#EA4335"]; Validation -> Apoptosis [label="Assess", color="#EA4335"]; Validation -> Invasion [label="Assess", color="#EA4335"];

// Invisible node for overall label label = "Experimental Workflow: Investigating PYCR1 Function"; labelloc = "t"; fontsize = 16; }

Caption: A typical experimental workflow to assess the functional impact of PYCR1 knockdown.

Therapeutic Implications and Conclusion

The consistent upregulation of PYCR1 in a wide array of cancers and its crucial role in promoting proliferation, survival, and metastasis make it an attractive therapeutic target.[4][10][20] The development of small-molecule inhibitors targeting PYCR1's enzymatic activity has shown promise in preclinical studies.[4] For instance, the inhibitor N-formyl L-proline (NFLP) has been shown to impair spheroidal growth in breast cancer models.[21] Targeting PYCR1 could represent a novel strategy to disrupt cancer cell metabolism, resensitize tumors to conventional therapies, and inhibit metastatic progression.

References

- 1. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]

- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]

- 4. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of PYCR1 on prognosis and immunotherapy plus tyrosine kinase inhibition responsiveness in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrroline-5-carboxylate reductase 1 promotes proliferation and inhibits apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pro-tumorigenic activity of PYCR1 in gastric cancer through regulating the PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on 1-Formyl-L-proline Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic studies of 1-Formyl-L-proline. The document consolidates available quantitative data, details experimental methodologies for key assays, and visualizes the underlying molecular pathways. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, drug discovery, and cancer cell metabolism.

Introduction

This compound, also known as N-formyl-L-proline (NFLP), has emerged as a molecule of interest in cancer research due to its targeted inhibitory action on proline metabolism, a pathway increasingly recognized for its critical role in tumorigenesis.[1] Many cancer cells exhibit an upregulation of proline biosynthesis to support their rapid proliferation, survival, and stress responses.[2][3] The enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) is a key component of this pathway, catalyzing the final step in proline synthesis.[4] Elevated levels of PYCR1 are observed in a variety of cancers and are often correlated with poor patient outcomes.[5][6] this compound acts as a competitive inhibitor of PYCR1, thereby disrupting proline metabolism and exhibiting anti-cancer properties.[7][8] This guide summarizes the foundational studies that have characterized the cytotoxic effects of this compound.

Quantitative Data on this compound Activity

The cytotoxic and inhibitory effects of this compound have been quantified through enzymatic and cell-based assays. The following tables summarize the key quantitative findings from these preliminary studies.

| Parameter | Value | Cell Line / Conditions | Reference |

| Competitive Inhibition Constant (Ki) | 100 µM | Human PYCR1 enzyme | [4][7][8] |

| Half Maximal Inhibitory Concentration (IC50) | 490 µM | Human PYCR1 enzyme with 50 µM NADH and 200 µM L-P5C | [9] |

| Cellular Effect | Impaired spheroidal growth | MCF10A H-RASV12 breast cancer cells | [7][8] |

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the inhibitory and cytotoxic properties of this compound.

PYCR1 Inhibition Kinetics Assay

This assay determines the competitive inhibition constant (Ki) of this compound against the PYCR1 enzyme.

-

Reagents and Buffer:

-

Procedure:

-

The reaction is initiated by combining PYCR1, a fixed concentration of NADH (175 µM), and varying concentrations of D,L-P5C (0-2000 µM) in the assay buffer.[10] The concentration of the active substrate, L-P5C, is considered to be half of the total D,L-P5C concentration.[10]

-

The initial velocity of the reaction is measured by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+.

-

To determine the inhibition constant, the assay is repeated with the addition of this compound at various concentrations.

-

The data are globally fitted to a competitive inhibition model to calculate the Ki value.[10]

-

Spheroid Growth Assay

This assay assesses the impact of this compound on the three-dimensional growth of cancer cells, which mimics certain aspects of in vivo tumor growth.

-

Cell Line:

-

Procedure:

-

Single cells are seeded in ultra-low attachment plates to promote the formation of spheroids.

-